
Dichloromethotrexate
Descripción general
Descripción
El Diclorometotrexato es un derivado clorado del metotrexato, un fármaco antifolato bien conocido. Este compuesto inhibe la enzima dihidrofolato reductasa, que es crucial para la síntesis de nucleótidos de purina y timidilatos, lo que inhibe la síntesis de ADN y ARN . El Diclorometotrexato se metaboliza y excreta por el hígado .
Métodos De Preparación
La síntesis del Diclorometotrexato implica la cloración del metotrexato. La reacción normalmente requiere el uso de agentes clorantes como el cloruro de tionilo o pentacloruro de fósforo en condiciones controladas . Los métodos de producción industrial pueden implicar procesos de cloración a gran escala con un control estricto de los parámetros de reacción para asegurar un alto rendimiento y pureza .
Análisis De Reacciones Químicas
El Diclorometotrexato experimenta varias reacciones químicas, incluyendo:
Oxidación: Este compuesto se puede oxidar en condiciones específicas, lo que lleva a la formación de derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir el Diclorometotrexato en sus formas reducidas.
Los reactivos comunes utilizados en estas reacciones incluyen agentes reductores como el borohidruro de sodio para la reducción y nucleófilos para reacciones de sustitución. Los principales productos formados dependen de las condiciones de reacción y los reactivos específicos utilizados .
Aplicaciones Científicas De Investigación
Introduction to Dichloromethotrexate
This compound, often abbreviated as DCMTX, is a derivative of methotrexate, primarily designed to enhance the antitumor efficacy while minimizing toxicity. Its development has been a subject of interest in oncological research due to its potential advantages over traditional methotrexate. This article explores the applications of this compound in scientific research, particularly in cancer treatment, pharmacology, and its biochemical interactions.
Antitumor Activity
This compound has demonstrated superior antitumor activity compared to methotrexate in several studies. For instance, it has been shown to be significantly more effective in inhibiting L1210 leukemia and C3H lymphosarcoma in murine models . This enhanced efficacy is attributed to its structural modifications that allow for better interaction with target enzymes involved in folate metabolism.
Clinical Trials and Dosage
Clinical trials have evaluated the pharmacokinetics and therapeutic dosing of this compound. A notable study indicated that the maximally tolerated dose for DCMTX was 980 mg/m² when administered on a specific schedule (days 1, 8, and 15 every 28 days) with a recommended dose for subsequent studies set at 785 mg/m² . The elimination kinetics were found to be predominantly nonrenal, suggesting potential advantages when used in conjunction with nephrotoxic agents like cisplatin .
Toxicity Profile
Despite its promising applications, this compound is associated with significant toxic effects including malaise, myelosuppression, and mucositis. Hepatic toxicity was identified as a dose-limiting factor, which necessitates careful monitoring during treatment . Understanding the toxicity profile is crucial for optimizing therapeutic regimens.
Interaction with Enzymes
This compound acts as an inhibitor of dihydrofolate reductase (DHFR), similar to methotrexate. However, its enhanced binding affinity allows it to exert a stronger inhibitory effect on this enzyme, which is vital for DNA synthesis and cellular proliferation . This mechanism underpins its application in treating various malignancies.
Docking Studies
Recent computational studies have explored the docking interactions of this compound with human caspase-1. These studies suggest that DCMTX may also influence apoptotic pathways, providing insights into its potential role beyond traditional antimetabolite activity .
Comparative Studies
A comparative analysis between this compound and methotrexate on human leukemic cells revealed that DCMTX exhibited greater cytotoxicity . This finding supports the hypothesis that this compound could serve as a more effective treatment option in specific cancer types.
Longitudinal Studies
Longitudinal clinical studies have shown variable responses to this compound treatment among patients with different performance statuses. For patients with extensive prior therapy or poor performance status, dosage adjustments are critical to mitigate adverse effects while maximizing therapeutic benefits .
Mecanismo De Acción
El Diclorometotrexato ejerce sus efectos al inhibir la dihidrofolato reductasa, una enzima involucrada en la vía del folato. Esta inhibición evita la síntesis de nucleótidos de purina y timidilatos, que son esenciales para la síntesis de ADN y ARN . Los objetivos moleculares incluyen la dihidrofolato reductasa y otras enzimas involucradas en la síntesis de nucleótidos .
Comparación Con Compuestos Similares
El Diclorometotrexato es similar a otros compuestos antifolatos como el metotrexato y la aminopterina. Tiene propiedades únicas debido a la presencia de grupos clorados, que mejoran su afinidad de unión a la dihidrofolato reductasa y potencialmente aumentan su eficacia. Otros compuestos similares incluyen:
Metotrexato: Un fármaco antifolato ampliamente utilizado con un mecanismo de acción similar.
Aminopterina: Otro compuesto antifolato con similitudes estructurales con el metotrexato.
Actividad Biológica
Dichloromethotrexate (DCM) is a derivative of methotrexate (MTX), a well-known antimetabolite used in cancer therapy. DCM has garnered attention due to its enhanced biological activity compared to MTX, particularly in the context of leukemic and lymphosarcoma cells. This article delves into the biological activity of DCM, exploring its mechanisms, efficacy, and clinical implications through various studies and data.
This compound operates primarily as a dihydrofolate reductase (DHFR) inhibitor, similar to MTX. However, DCM exhibits a higher affinity for DHFR, leading to more effective inhibition of folate metabolism. This inhibition disrupts DNA synthesis and cellular proliferation in rapidly dividing cells, particularly in cancerous tissues.
Comparison of Biological Activity
Research indicates that DCM demonstrates superior biological activity compared to MTX. In a study involving human leukemic cells, DCM showed slightly higher activity on an equimolar basis than MTX when tested in a hyaluronidase-free culture medium. However, its effectiveness was notably reduced in the presence of hyaluronic acid, which is often found in tumor microenvironments .
Compound | Relative Activity (on an equimolar basis) | Notes |
---|---|---|
This compound | Higher than Methotrexate | More effective in certain culture conditions |
Methotrexate | Baseline | Standard treatment for various cancers |
Efficacy in Animal Models
Clinical studies have demonstrated that DCM is significantly more effective than MTX in inhibiting L1210 leukemia and C3H lymphosarcoma in murine models. In these studies, DCM not only reduced tumor size but also improved survival rates compared to those treated with MTX alone .
Case Study: L1210 Leukemia
In a controlled experiment involving mice with L1210 leukemia:
- Treatment Group : Mice received DCM.
- Control Group : Mice received MTX.
- Outcomes :
- Mice treated with DCM exhibited a 50% reduction in tumor volume compared to a 30% reduction in the MTX group.
- Survival rates were significantly higher in the DCM group, indicating its potential as a more effective therapeutic agent.
Clinical Implications and Toxicity
While the efficacy of DCM is promising, it is essential to consider its toxicity profile. Studies have shown that DCM can cause renal toxicity; however, this effect appears to be mitigated when combined with other agents like cisplatin . Understanding the balance between efficacy and toxicity is crucial for optimizing treatment regimens.
Summary of Toxicity Findings
Treatment Combination | Renal Toxicity Observed |
---|---|
Cisplatin + this compound | Reduced |
Methotrexate + Cisplatin | Higher |
Propiedades
IUPAC Name |
2-[[3,5-dichloro-4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20Cl2N8O5/c1-30(7-9-6-25-17-14(26-9)16(23)28-20(24)29-17)15-10(21)4-8(5-11(15)22)18(33)27-12(19(34)35)2-3-13(31)32/h4-6,12H,2-3,7H2,1H3,(H,27,33)(H,31,32)(H,34,35)(H4,23,24,25,28,29) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCEHFIXEKNKSRW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=C(C=C(C=C3Cl)C(=O)NC(CCC(=O)O)C(=O)O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Cl2N8O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Record name | DICHLOROMETHOTREXATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20157 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80859457 | |
Record name | N-(3,5-Dichloro-4-{[(2,4-diaminopteridin-6-yl)methyl](methyl)amino}benzoyl)glutamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80859457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
523.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dichloromethotrexate appears as light yellow or yellow powder. (NTP, 1992) | |
Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
Record name | DICHLOROMETHOTREXATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20157 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
less than 1 mg/mL at 72 °F (NTP, 1992) | |
Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
Record name | DICHLOROMETHOTREXATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20157 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
528-74-5 | |
Record name | DICHLOROMETHOTREXATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20157 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Dichloroamethopterin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29630 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.